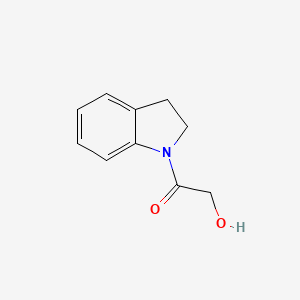
1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one” is a derivative of 2,3-dihydro-1H-indole . The exact description of this compound could not be found in the available resources.
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-indole derivatives has been reported in the literature. For instance, new 2,3-dihydro-1H-indole derivatives were synthesized from the corresponding polyfunctional 2-oxindoles . Another study reported the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole, a core structure in the compound of interest, includes a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydro-1H-indole derivatives generally involve the activation of the indole ring by acceptor groups, followed by reduction to yield the dihydroindole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of the core structure, 2,3-dihydro-1H-indole, include a molecular weight of 119.1638 and a molecular formula of C8H9N .Applications De Recherche Scientifique
Antimicrobial Potential
Chitosan, a biopolymer with a unique chemical structure, demonstrates excellent biocompatibility, physical stability, and extensive hydrogen bonding capabilities. While 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one itself is not directly mentioned, the structural relevance to indole derivatives underlines its potential in biomedical applications. Chitosan's antimicrobial activity, stemming from its reactive hydroxyl and amino groups, highlights the broader application potential of compounds with similar functional groups for use in food and pharmaceutical formulations (Raafat & Sahl, 2009).
Hepatic Protection
Indole derivatives like Indole-3-Carbinol (I3C) and its major derivatives demonstrate significant protective effects against chronic liver injuries, including viral hepatitis and hepatic cirrhosis. Given the structural similarity, this compound may also hold potential in supporting hepatic health. The mechanisms involve modulation of enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances (Wang et al., 2016).
Antioxidant Properties
Hydroxycinnamic acids and their derivatives, known for significant biological properties, point to the potential antioxidative applications of similar compounds. The structural features, such as the presence of hydroxyl groups, are crucial for antioxidant activity, suggesting that compounds like this compound could be explored for their antioxidant capabilities (Razzaghi-Asl et al., 2013).
Corrosion Inhibition
The application of carbohydrate polymers as corrosion inhibitors for metal substrates in various media has been extensively reviewed. Given the functional groups and potential chelating abilities of this compound, similar applications in protecting metal surfaces through coordination or supramolecular properties could be envisioned (Umoren & Eduok, 2016).
Orientations Futures
The 2,3-dihydro-1H-indole derivatives have been identified as promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The synthetic strategies developed for these derivatives can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-7-10(13)11-6-5-8-3-1-2-4-9(8)11/h1-4,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBYDKZHUPRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153453-19-0 |
Source


|
| Record name | 1-(2,3-dihydro-1H-indol-1-yl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2679030.png)
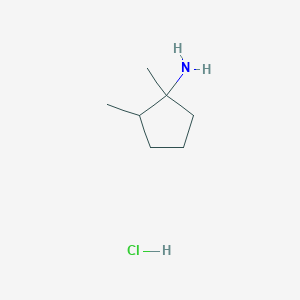

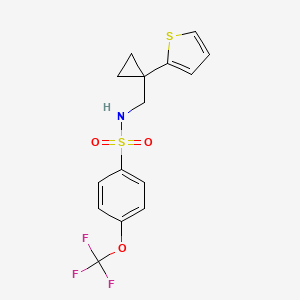
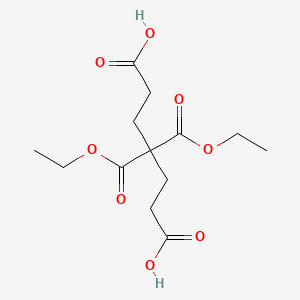
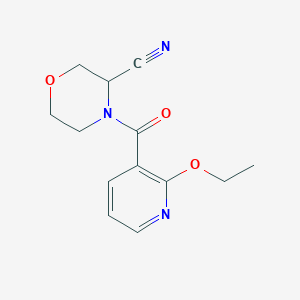
![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679042.png)

![4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2679044.png)
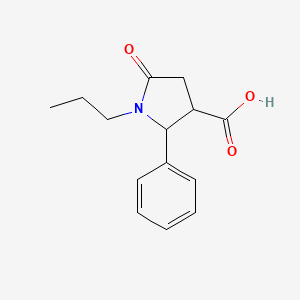
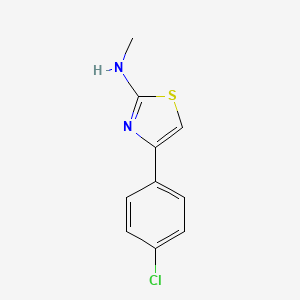
![6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2679050.png)
![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679053.png)
